4-(Dimethylamino)phenylboronic acid is an organic compound with the chemical formula C₈H₁₂BNO₂ and a molecular weight of 165.00 g/mol. It is characterized by a phenyl group substituted with a dimethylamino group at the para position and a boronic acid functional group. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
4-(Dimethylamino)phenylboronic acid (4-DMPBA), a molecule with the formula C8H12BNO2, is a valuable reagent in organic chemistry research, particularly in the field of cross-coupling reactions [, ]. These reactions are fundamental tools for constructing complex organic molecules by forming new carbon-carbon bonds.
-DMPBA finds use in various cross-coupling reactions, including:
The dimethylamino group (N(CH3)2) in 4-DMPBA plays a crucial role. It acts as an electron-donating group, activating the boron atom for participation in the cross-coupling reaction. This activation allows 4-DMPBA to readily undergo nucleophilic substitution with the organic halide partner [].
Beyond cross-coupling reactions, 4-DMPBA finds applications in other areas of scientific research:
Research indicates that 4-(Dimethylamino)phenylboronic acid exhibits various biological activities, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of certain enzymes, including proteases and kinases, which are critical targets in cancer therapy. The dimethylamino group may enhance its ability to penetrate biological membranes and interact with cellular targets .
Several methods exist for synthesizing 4-(Dimethylamino)phenylboronic acid:
4-(Dimethylamino)phenylboronic acid finds applications across various fields:
Interaction studies involving 4-(Dimethylamino)phenylboronic acid have focused on its binding affinity to various biological targets. The compound's ability to form reversible complexes with diols has been explored, making it useful in sensor technology for detecting saccharides and other biologically relevant compounds. The interactions are often characterized by fluorescence or electrochemical methods, providing insights into its potential applications in biosensing .
Several compounds share structural characteristics with 4-(Dimethylamino)phenylboronic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Hydroxyphenyl)boronic acid | Contains a hydroxyl group instead of dimethylamine | Often used in sensor applications due to reactivity with sugars |
| 3-(Dimethylamino)phenylboronic acid | Dimethylamino group at the meta position | Different regioselectivity affects reactivity |
| 4-(Aminophenyl)boronic acid | Amino group instead of dimethylamine | Exhibits different solubility and reactivity |
| 4-(Trifluoromethyl)phenylboronic acid | Contains trifluoromethyl substituent | Enhanced electronic properties affecting reactivity |
The uniqueness of 4-(Dimethylamino)phenylboronic acid lies in its balance of hydrophilicity and lipophilicity due to the dimethylamino group, making it particularly useful in biological applications where membrane permeability is crucial.
4-(Dimethylamino)phenylboronic acid is a solid organoboron compound with the molecular formula C₈H₁₂BNO₂ and a molecular weight of 165.00 g/mol [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 28611-39-4 [1] [2] [3], confirming its distinct chemical identity. At standard conditions (20°C), this compound exists as a solid material [1] [4] [5], displaying crystalline powder characteristics that distinguish it from its liquid or gaseous analogs.
The compound's appearance varies significantly depending on purity and storage conditions, manifesting as white to yellow to orange powder or crystalline material [1] [6] [7]. This color variation may result from oxidation processes or impurities that develop during storage or handling. The crystalline nature of the compound indicates ordered molecular arrangement in the solid state, which influences its physical behavior and chemical reactivity.
The thermal characteristics of 4-(Dimethylamino)phenylboronic acid provide crucial information for handling and application protocols. The compound exhibits a melting point of 227°C according to multiple sources [1] [2] [3], although the Chemical Abstracts Service database reports a slightly higher range of 270-275°C [8]. This discrepancy may reflect different measurement conditions or sample purity variations.
The predicted boiling point of 329.9±44.0°C at standard atmospheric pressure [2] [6] [9] indicates substantial thermal stability under normal conditions. The flash point, determined at 153.3±28.4°C [2] [10], represents the minimum temperature at which the compound can vaporize to form an ignitable mixture with air, making this parameter essential for safe handling procedures.
Thermal analysis reveals that the compound is heat sensitive [1] [4] [5], necessitating storage at frozen temperatures below 0°C to maintain stability. This temperature sensitivity likely relates to the boronic acid functionality, which can undergo dehydration reactions at elevated temperatures to form cyclic anhydrides (boroxines) [11].
The density of 4-(Dimethylamino)phenylboronic acid is reported as 1.1±0.1 g/cm³ to 1.12±0.1 g/cm³ [2] [6] [10], representing predicted values based on molecular structure calculations. This density range indicates that the compound is slightly more dense than water, which influences its behavior in aqueous systems and affects separation processes.
The refractive index of 1.547 [2] [10] provides information about the compound's optical properties and molecular polarizability. This value, measured at the sodium D-line (589 nm), reflects the compound's ability to bend light and relates to its electronic structure and molecular interactions.
The vapor pressure of 4-(Dimethylamino)phenylboronic acid is exceptionally low, measured at 6.92×10⁻⁵ mmHg at 25°C [2] [10], with some sources reporting values as low as 0.0±0.8 mmHg [2] [10]. This minimal vapor pressure indicates that the compound has negligible volatility under normal conditions, making it suitable for applications requiring low evaporation rates.
The low volatility characteristics align with the compound's solid state and relatively high molecular weight, suggesting strong intermolecular forces that prevent easy transition to the gas phase. This property influences storage requirements and handling procedures, as the compound is unlikely to create significant vapor concentrations under normal laboratory conditions.
The solubility profile of 4-(Dimethylamino)phenylboronic acid reveals important limitations for its application in aqueous systems. Water solubility is notably poor, with the compound being sparingly soluble in water at approximately 2.5% [6] [9] [10]. This limited aqueous solubility contrasts with the behavior of simpler phenylboronic acids and reflects the influence of the dimethylamino substitution on the compound's hydrophilic properties.
The poor water solubility necessitates the use of organic solvents or mixed solvent systems for many applications. Research on related phenylboronic acids suggests that these compounds generally exhibit higher solubility in ethers and ketones compared to hydrocarbons [12] [13]. The dimethylamino substitution may further modify these solubility patterns by introducing electron-donating effects that alter the electronic distribution around the boronic acid functionality.
The predicted pKa value of 8.78±0.10 [6] [9] [10] indicates that 4-(Dimethylamino)phenylboronic acid behaves as a weak acid under physiological conditions. This acidity constant reflects the compound's ability to donate protons from the boronic acid hydroxyl groups, which is fundamental to its chemical reactivity and biological interactions.
The relatively high pKa value compared to simple carboxylic acids demonstrates that the boronic acid functionality is less acidic, requiring more alkaline conditions for complete deprotonation. This property influences the compound's behavior in buffer systems and affects its reactivity in various chemical transformations.
The crystalline powder form of 4-(Dimethylamino)phenylboronic acid [6] [9] [10] suggests an ordered three-dimensional arrangement of molecules in the solid state. While specific crystallographic data for this compound was not found in the available literature, related phenylboronic acids typically exhibit hydrogen bonding networks between boronic acid groups, contributing to their crystalline stability.
The powder morphology indicates that the compound forms small crystalline particles rather than large single crystals, which influences its dissolution rate and surface reactivity. This particulate nature affects handling characteristics and may influence the compound's performance in various applications.
The exact mass of 165.096115 Da [2] [16] and polar surface area of 43.70 Ų [2] provide important parameters for mass spectrometric analysis and molecular modeling studies. The polar surface area reflects the compound's ability to form hydrogen bonds and influences its permeability through biological membranes.
The LogP value of 1.70 [2] indicates the compound's lipophilicity, suggesting moderate partitioning between aqueous and organic phases. This property affects the compound's behavior in biological systems and influences its extraction and purification characteristics.
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₈H₁₂BNO₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 165.00 | [1] [2] [3] |
| Physical State (20°C) | Solid | [1] [4] [5] |
| Appearance | Crystalline Powder | [6] [9] [10] |
| Melting Point (°C) | 227 (227-275 range) | [1] [2] [3] [8] |
| Boiling Point (°C) | 329.9±44.0 (predicted) | [2] [6] [9] |
| Density (g/cm³) | 1.1±0.1 to 1.12±0.1 | [2] [6] [10] |
| Flash Point (°C) | 153.3±28.4 | [2] [10] |
| Refractive Index | 1.547 | [2] [10] |
| Vapor Pressure (mmHg at 25°C) | 6.92×10⁻⁵ | [2] [10] |
| pKa (predicted) | 8.78±0.10 | [6] [9] [10] |
| Water Solubility | ~2.5% (sparingly soluble) | [6] [9] [10] |
| Storage Temperature | Frozen (<0°C) | [1] [4] [5] |
| Exact Mass | 165.096115 | [2] [16] |
| Polar Surface Area (Ų) | 43.70 | [2] |
| LogP | 1.70 | [2] |
Irritant